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Compound of Interest |

8,8-Dipropyl-2-
Compound Name: ) _
oxaspiro[4.5]decane-1,3-dione

CAS No.: 123018-64-4

Cat. No.: B055261

. J

Executive Summary

Azaspirane immunomodulators, exemplified by SK&F 105685 (Fanetizole mesylate analog)
and Atiprimod, represent a class of small molecules with potent suppressor T-cell inducing and
macrophage-targeting activities. Unlike cytotoxic immunosuppressants, these compounds
modulate immune function by altering the trafficking and activation of inflammatory cells.

The pharmacological efficacy of this class hinges on the lipophilic 8,8-dipropyl-2-
azaspiro[4.5]decane core. The steric bulk of the gem-dipropyl group and the rigidity of the
spiro-junction are critical for receptor binding and metabolic stability. This guide outlines the
high-integrity chemical precursors and synthetic pathways required to construct this scaffold
with pharmaceutical grade purity.

Part 1: Retrosynthetic Analysis & Core Architecture

To achieve the target molecule SK&F 105685 (N,N-dimethyl-8,8-dipropyl-2-
azaspiro[4.5]decane-2-propanamine), the structure is deconstructed into three critical modules:

e The Side Chain: A dimethylaminopropyl tail responsible for solubility and amine-mediated
interactions.
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¢ The Spiro-Junction: A quaternary carbon linking a five-membered pyrrolidine ring to a six-
membered cyclohexane ring.

¢ The Lipophilic Anchor: A cyclohexane ring substituted with geminal dipropyl groups.
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Figure 1: Retrosynthetic disassembly of the azaspirane scaffold, highlighting the convergence
of the gem-dipropyl ketone and the spiro-forming reagents.

Part 2: Critical Chemical Precursors
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The synthesis requires high-purity precursors to prevent the formation of inseparable
regioisomers.

Critical
Precursor Name CAS RN Role .
Specification
_ >98% Purity; Water
4-Heptanone 123-19-3 Ring Scaffold Start
<0.1%
) Stabilized
_ Ring Closure .
Methyl Vinyl Ketone 78-94-4 (hydroquinone);

(Annulation) L
Freshly distilled

Triethyl 867-13.0 Exocyclic Olefin >97%; Free of triethyl
phosphonoacetate Former phosphite

HPLC Grade; Free of

Nitromethane 75-52-5 Spiro-Nitrogen Source )
nitroethane
3- :
) ) ) ) Hydrochloride salt
Dimethylaminopropyl 109-54-6 Side Chain N
] preferred for stability
chloride

Part 3: Synthetic Protocols (Causality &
Methodology)
Phase 1: Synthesis of the Gem-Dipropyl Core

The 4,4-dipropylcyclohexanone intermediate is not commercially standard and must be
synthesized via Robinson Annulation. This method is chosen over alkylation of phenols to
ensure precise geminal substitution without over-alkylation byproducts.

Step 1.1: Robinson Annulation
» Reagents: 4-Heptanone (1.0 eq), Methyl Vinyl Ketone (1.2 eq), KOH (cat.), Ethanol.

e Mechanism: Base-catalyzed Michael addition of the 4-heptanone enolate to MVK, followed
by intramolecular Aldol condensation.
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e Protocol:

o

Dissolve 4-heptanone in ethanol at 0°C. Add catalytic KOH.

[¢]

Add Methyl Vinyl Ketone dropwise (slow addition is critical to prevent MVK
polymerization).

[¢]

Reflux for 4 hours to drive the dehydration step, forming 4,4-dipropylcyclohex-2-enone.

o

Validation: TLC (Hexane/EtOAc 8:1) should show a UV-active spot (enone).
Step 1.2: Hydrogenation
» Reagents: 4,4-dipropylcyclohex-2-enone, Hz (1 atm), 10% Pd/C.

o Causality: The double bond must be removed to create the saturated cyclohexane ring

required for the spiro-formation.

» Protocol:
o Stir the enone in EtOAc with Pd/C under Hz balloon.
o Filter through Celite.

o Result:4,4-dipropylcyclohexanone.

Phase 2: Construction of the Spiro-Pyrrolidine Ring

This phase utilizes a Michael-Induced Ring Closure strategy. This is superior to the Bucherer-
Bergs reaction for this specific target because it directly yields the 5-membered lactam
(pyrrolidone) rather than a hydantoin.

Step 2.1: Horner-Wadsworth-Emmons (HWE) Reaction
e Reagents: Triethyl phosphonoacetate, NaH, 4,4-dipropylcyclohexanone.
e Protocol:

o Generate the phosphonate carbanion with NaH in dry THF (0°C).
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o Add the ketone. The steric bulk of the dipropyl groups requires reflux (6-12h).

o Product:Ethyl (4,4-dipropylcyclohexylidene)acetate.

o Validation: disappearance of ketone carbonyl stretch in IR (~1715 cm™1).
Step 2.2: Nitromethane Michael Addition
» Reagents: Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]lundec-7-ene) or TBAF.
e Mechanism: The nitronate anion attacks the [3-carbon of the unsaturated ester.
» Protocol:

o Reflux the unsaturated ester in excess nitromethane with DBU (0.5 eq).

o Product:Ethyl (1-nitromethyl-4,4-dipropylcyclohexyl)acetate.

o Note: This step establishes the quaternary spiro-carbon.
Step 2.3: Reductive Cyclization (The "Self-Validating" Step)
» Reagents: Hz (50 psi), Raney Nickel, Ethanol.

e Mechanism: Reduction of the nitro group to a primary amine (-NHz), which immediately
attacks the pendant ester to form the lactam (intramolecular amidation).

e Protocol:
o Hydrogenate the nitro-ester at 50°C.

o The reaction is self-indicating; the formation of the amine leads spontaneously to

cyclization.
o Intermediate:8,8-dipropyl-2-azaspiro[4.5]decan-3-one (The Spiro-Lactam).
Step 2.4: Lactam Reduction

» Reagents: LiAlHa4 (Lithium Aluminum Hydride), THF.
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e Protocol:
o Add the lactam to a suspension of LiAlHa4 in dry THF. Reflux 12h.
o Quench (Fieser method: Water, 15% NaOH, Water).

o Core Product:8,8-dipropyl-2-azaspiro[4.5]decane.

Phase 3: APl Formation (N-Alkylation)
» Reagents: Core Amine, 3-dimethylaminopropyl chloride hydrochloride, K2COs, DMF.
e Protocol:

o Stir the core amine with the alkyl chloride and excess K2COs in DMF at 80°C.

o Purify via acid-base extraction or column chromatography.

o Final API:SK&F 105685.

Part 4: Structure-Activity Relationship (SAR)
Implications

The choice of precursors directly dictates the immunomodulatory profile:

» Gem-Dipropyl Groups: Essential for lipophilicity. Replacing these with methyl groups (using
acetone as a precursor) drastically reduces potency, likely due to poor membrane
penetration or reduced hydrophobic pocket binding.

e Spiro-Ring Size: The 2-azaspiro[4.5]decane (pyrrolidine) system is more active than the
[5.5]decane (piperidine) analog. This confirms the necessity of the Nitromethane route
(which yields a 5-ring) over the Guareschi-Thorpe route (which yields a 6-ring).
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Figure 2: Impact of precursor selection on the final pharmacological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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